molecular formula C19H19FN4O3 B2441644 2-(3-fluorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione CAS No. 1775354-05-6

2-(3-fluorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione

Cat. No. B2441644
CAS RN: 1775354-05-6
M. Wt: 370.384
InChI Key: VHBVIGABVQMBKI-UHFFFAOYSA-N
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Description

2-(3-fluorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione is a useful research compound. Its molecular formula is C19H19FN4O3 and its molecular weight is 370.384. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Phthalazinone Derivatives : Mahmoud et al. (2012) described the preparation of various derivatives, including 1,2,4-Triazol-3-yl and 1,3,4-oxadiazol-2-yl, through reactions involving carbohydrazide with one-carbon donors like phenyl isothiocyanate and anhydrides (Mahmoud et al., 2012). This research highlights the versatility in synthesizing heterocyclic compounds that could share reactive similarities with the compound of interest.

  • Difluoro-Substituted Azomethine Ylides : Novikov et al. (2005) explored the synthesis of fluoro-substituted pyrroles and their derivatives through reactions involving difluorocarbene, demonstrating the potential for creating a variety of structurally complex and biologically relevant compounds (Novikov et al., 2005).

Potential Applications and Biological Activities

  • Multi-target Directed Ligands : Załuski et al. (2019) designed and synthesized compounds acting on adenosine receptors and monoamine oxidase B, indicating the approach towards creating compounds with dual biological activities. Such methodologies could be applicable in researching the compound of interest for its potential multi-target therapeutic applications (Załuski et al., 2019).

  • Synthesis of Benzazepinone Derivatives : Anand et al. (2014) described a method for annulating the benzazepinone nucleus with various heterocyclic rings, a technique that might be relevant for modifying the compound of interest to explore its biological activities or material properties (Anand et al., 2014).

properties

IUPAC Name

2-[(3-fluorophenyl)methyl]-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepine-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O3/c1-12-21-17(22-27-12)16-15-8-3-2-4-9-23(15)19(26)24(18(16)25)11-13-6-5-7-14(20)10-13/h5-7,10H,2-4,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHBVIGABVQMBKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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